molecular formula C16H11N3O5S2 B2617104 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-39-6

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2617104
CAS No.: 302548-39-6
M. Wt: 389.4
InChI Key: YHVLTGFJCDGCAC-UHFFFAOYSA-N
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Description

N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (CAS: 313395-87-8) is a benzamide derivative featuring a thiazole ring substituted with a 4-nitrophenylsulfonyl group at the 5-position and a benzamide moiety at the 2-position (Figure 1). This compound belongs to the N-(thiazol-2-yl)benzamide class, which is widely explored for its structural versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S2/c20-15(11-4-2-1-3-5-11)18-16-17-10-14(25-16)26(23,24)13-8-6-12(7-9-13)19(21)22/h1-10H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVLTGFJCDGCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Scientific Research Applications

Medicinal Chemistry

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has shown promise as a therapeutic agent due to its diverse biological activities:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis by activating specific signaling pathways, inhibiting DNA replication enzymes, and modulating reactive oxygen species levels . For instance, studies have demonstrated its effectiveness against HT-29 colon cancer cells with low IC50 values indicating potent inhibitory effects.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess such properties. Its interactions with enzymes involved in oxidative stress responses could play a role in combating microbial infections .

Biochemical Research

The compound's ability to interact with various enzymes and proteins makes it a valuable tool in biochemical studies:

  • Enzyme Inhibition : It has been observed to inhibit enzymes critical for metabolic pathways, which can affect cellular functions and disease processes. For example, it modulates the activity of enzymes involved in glycolysis and oxidative stress responses .
  • Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cellular responses under pathological conditions .

Industrial Applications

In addition to its medicinal applications, this compound is being explored for use in:

  • Material Science : Its unique chemical properties make it suitable for the development of advanced materials.
  • Dye Synthesis : The compound can serve as a precursor for synthesizing dyes and other industrial chemicals due to its reactive functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide with analogous compounds in terms of structural features, physicochemical properties, and biological activities.

Structural Modifications in the Thiazole Ring
  • Substituents on the Thiazole Core: Morpholinomethyl/Piperazinyl Derivatives: Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) feature bulky aminoalkyl substituents on the thiazole ring, which may improve solubility and target binding compared to the nitro-sulfonyl group in the target compound . Sulfonamide vs.
Functional Group Variations
  • Benzamide Modifications :
    • Acetyloxy Substituent : Nitazoxanide (2-acetyloxy-N-(5-nitrothiazol-2-yl)benzamide), an antiparasitic drug, replaces the nitro-sulfonyl group with an acetyloxy moiety, reducing steric hindrance but increasing susceptibility to hydrolysis .
    • Heterocyclic Additions : Compounds such as N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) incorporate oxadiazole rings, enhancing π-π stacking interactions with enzyme active sites (e.g., human carbonic anhydrase II) .
Physicochemical and Spectral Properties

Table 1 summarizes key data for select analogs:

Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (ν, cm⁻¹) Biological Activity
Target compound Not reported Not available Not available Under investigation
4d (Morpholinomethyl derivative) 182–184 7.25–8.50 (aromatic H) 3150–3319 (NH) Potential kinase inhibition
Nitazoxanide 202–204 7.66–7.71 (triplet, 1H) 1663–1682 (C=O) Antiparasitic
5a (Sulfonamide derivative) 160–162 7.30–8.10 (multiplet) 1243–1258 (C=S) Antibacterial/SphK1 inhibition
6a (Oxadiazole derivative) 175–177 7.45–8.20 (aromatic H) 1247–1255 (C=S) hCA II inhibition

Key Observations :

  • The target compound’s nitro-sulfonyl group likely increases electron density on the thiazole ring compared to morpholinomethyl or piperazinyl substituents, affecting redox properties and binding kinetics.
  • Spectral data (e.g., absence of C=O IR bands in triazole derivatives ) highlight structural confirmation methods for analogs.

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a nitrophenyl sulfonyl group, and an amide linkage. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets. The compound's molecular formula is C16H14N4O4S2, with a molecular weight of approximately 398.44 g/mol.

Property Value
Molecular FormulaC16H14N4O4S2
Molecular Weight398.44 g/mol
Structural FeaturesThiazole, Nitrophenyl Sulfonyl, Benzamide

Research indicates that this compound exhibits significant anti-cancer activity through the activation of the RIG-I pathway. This pathway is crucial for inducing immunogenic cell death in tumor cells, suggesting that the compound may enhance the immune response against various malignancies.

Biological Activity

  • Anti-Cancer Properties :
    • The compound has been shown to inhibit the proliferation of various cancer cell lines, including colon (HT-29), lung, prostate, and breast cancer cells. Notably, it demonstrated an IC50 value indicating effective inhibition at low concentrations.
    • In vitro studies have reported that derivatives of this compound can significantly reduce cell viability in cancer models by inducing apoptosis .
  • Enzyme Inhibition :
    • Studies suggest that the thiazole moiety may contribute to enzyme inhibitory activities, although specific targets have yet to be fully elucidated .
  • Antiviral Potential :
    • Preliminary investigations have indicated potential antiviral properties against specific viral targets, although further research is necessary to confirm these findings .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole-containing compounds similar to this compound:

  • Study on Cancer Cell Lines :
    A recent study evaluated the efficacy of thiazole-based compounds against human cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, highlighting their potential as anti-cancer agents .
  • Mechanistic Insights :
    Another research effort focused on understanding the mechanism by which thiazole derivatives induce apoptosis in cancer cells. The study suggested that specific substitutions on the thiazole ring enhance cytotoxicity through increased interaction with cellular targets .

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